4,4,5,5-Tetramethyl-2-(5-methyl-4-(methylthio)furan-2-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(5-methyl-4-(methylthio)furan-2-yl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the structure makes it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-methyl-4-(methylthio)furan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of a furan derivative with a boronic ester. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the furan ring or the sulfur atom, depending on the reagents used.
Substitution: The boron atom in the compound can participate in substitution reactions, often leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield various carbon-carbon bonded products.
Scientific Research Applications
Chemistry
In chemistry, 4,4,5,5-Tetramethyl-2-(5-methyl-4-(methylthio)furan-2-yl)-1,3,2-dioxaborolane is used as a reagent in organic synthesis. Its ability to form stable carbon-boron bonds makes it valuable in the formation of complex organic molecules.
Biology
While not directly used in biological systems, derivatives of this compound can be used in the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, compounds like this are used in the development of pharmaceuticals. The boron atom can enhance the biological activity of certain drugs.
Industry
In the industrial sector, this compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-methyl-4-(methylthio)furan-2-yl)-1,3,2-dioxaborolane involves the formation of stable carbon-boron bonds. The boron atom can act as a Lewis acid, facilitating various chemical reactions. The sulfur atom can also participate in redox reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2-furyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(5-methyl-2-furyl)-1,3,2-dioxaborolane
Uniqueness
The presence of the methylsulfanyl group in 4,4,5,5-Tetramethyl-2-(5-methyl-4-(methylthio)furan-2-yl)-1,3,2-dioxaborolane makes it unique. This group can participate in additional chemical reactions, providing more versatility compared to similar compounds.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-methyl-4-methylsulfanylfuran-2-yl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3S/c1-8-9(17-6)7-10(14-8)13-15-11(2,3)12(4,5)16-13/h7H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJVACUTVZNTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(O2)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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